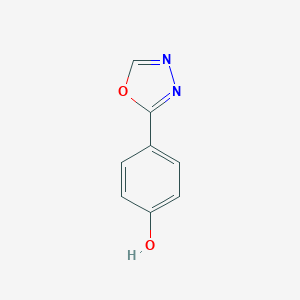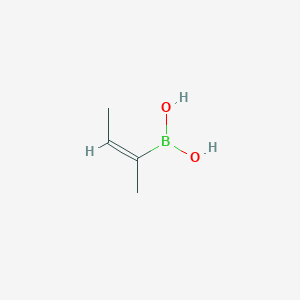
(E)-But-2-EN-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-But-2-EN-2-ylboronic acid is a boronic acid derivative that has been extensively used in scientific research due to its unique chemical and physical properties. This compound is a valuable tool in the development of new drugs, as well as in the study of biological processes such as enzyme activity and protein-protein interactions.
Applications De Recherche Scientifique
Kinetic Models for Hydrocarbon Formation and Degradation
A study by Battin‐Leclerc (2002) explored the oxidation and combustion reactions of unsaturated hydrocarbons, emphasizing kinetic models. This research is crucial for understanding the behavior of compounds like (E)-But-2-EN-2-ylboronic acid under high temperatures, which has implications for industrial processes and environmental science (Battin‐Leclerc, 2002).
Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental impact and degradation pathways of these substances. This study indirectly relates to the chemical behavior and potential environmental fate of this compound derivatives, especially in understanding their breakdown and transformation in natural settings (Liu & Avendaño, 2013).
Applications as Sanitation and Cleaning Agent
Research by Iram et al. (2021) into electrolyzed oxidizing water (EOW) and its applications as a sanitation and cleaning agent presents an interesting perspective on the use of chemical compounds for enhancing food safety and environmental sanitation. The findings from this study could inform the use of this compound in similar contexts, given its chemical properties (Iram et al., 2021).
Carbon-Based Solid Acids for Environmental Chemistry
Mahajan and Gupta (2019) discussed the synthesis, properties, and applications of carbon solid acids, focusing on their role in green chemistry and catalysis. This review underscores the potential of this compound in developing sustainable chemical processes and materials, especially in catalysis and environmental remediation (Mahajan & Gupta, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(E)-but-2-en-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHEPSOPWJNJB-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=CC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C(=C\C)/C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




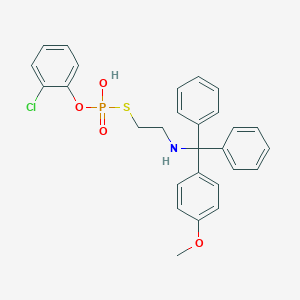
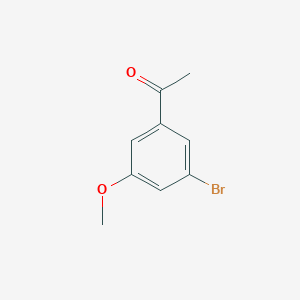

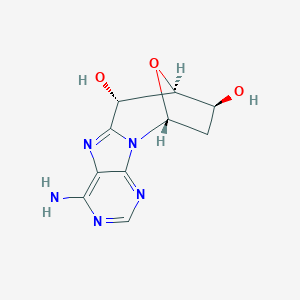
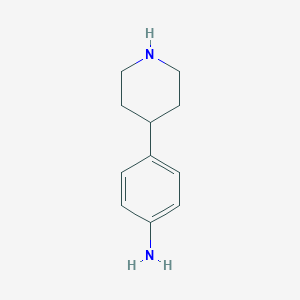
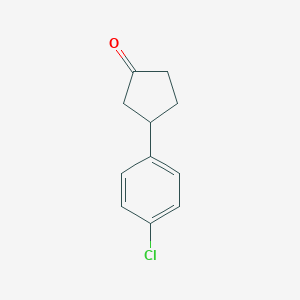

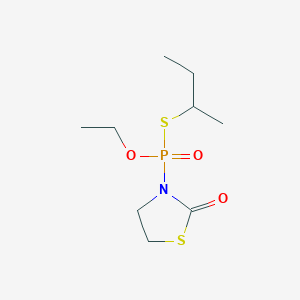
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
